2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate is an organic compound with the molecular formula C5H7ClF3NO2. This compound is notable for its trifluoroethyl and chloroethyl functional groups, which impart unique chemical properties. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 2-chloroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The process can be summarized as follows:
Step 1: 2,2,2-Trifluoroethanol is reacted with 2-chloroethyl isocyanate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates with different oxidation states.
Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form 2,2,2-trifluoroethanol and 2-chloroethylamine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,2,2-trifluoroethyl N-(2-aminoethyl)carbamate can be formed.
Hydrolysis Products: 2,2,2-Trifluoroethanol and 2-chloroethylamine.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloroethyl group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules .
Comparison with Similar Compounds
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar in structure but differs in the acetamide group.
2,2,2-Trifluoroethyl chloroformate: Contains a chloroformate group instead of a carbamate group.
2,2,2-Trifluoroethanol: Lacks the carbamate and chloroethyl groups, used as a solvent.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANATVRZRQDTQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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